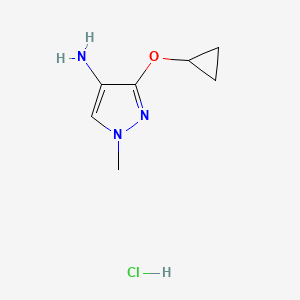![molecular formula C6H9BrF2O B15317041 [1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol](/img/structure/B15317041.png)
[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol: is an organic compound with the molecular formula C6H9BrF2O. This compound features a cyclobutyl ring substituted with bromomethyl and difluoromethyl groups, making it a unique and interesting molecule for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol typically involves the bromination of a precursor cyclobutyl compound followed by the introduction of difluoromethyl groups. One common method includes the reaction of cyclobutylmethanol with bromine in the presence of a suitable solvent and catalyst to introduce the bromomethyl group. Subsequent fluorination reactions introduce the difluoromethyl groups under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in [1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol can undergo oxidation to form corresponding aldehydes or ketones.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) or thiourea in polar solvents.
Major Products:
Oxidation: Formation of difluorocyclobutyl aldehydes or ketones.
Reduction: Formation of [1-(Methyl)-3,3-difluorocyclobutyl]methanol.
Substitution: Formation of [1-(Azidomethyl)-3,3-difluorocyclobutyl]methanol or [1-(Thioureidomethyl)-3,3-difluorocyclobutyl]methanol.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Reagent in Organic Synthesis:
Biology and Medicine:
Pharmaceutical Research: Investigated for potential use in drug development due to its unique structural features.
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Agrochemicals: Potential use in the synthesis of novel agrochemical compounds.
Mécanisme D'action
The mechanism by which [1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity or function. The bromomethyl group can act as an electrophile, participating in various biochemical reactions, while the difluoromethyl groups can influence the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
[1-(Bromomethyl)-3-cyclohexene]: Similar in structure but lacks the difluoromethyl groups, leading to different reactivity and applications.
[1-(Bromomethyl)-3,3-difluorocyclopentyl]methanol: Similar but with a cyclopentyl ring, which may affect its chemical properties and uses.
Uniqueness:
- The presence of both bromomethyl and difluoromethyl groups in [1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol makes it unique, providing distinct reactivity and potential applications in various fields.
This compound’s unique structure and reactivity make it a valuable subject of study in organic chemistry, pharmaceuticals, and material science.
Propriétés
Formule moléculaire |
C6H9BrF2O |
|---|---|
Poids moléculaire |
215.04 g/mol |
Nom IUPAC |
[1-(bromomethyl)-3,3-difluorocyclobutyl]methanol |
InChI |
InChI=1S/C6H9BrF2O/c7-3-5(4-10)1-6(8,9)2-5/h10H,1-4H2 |
Clé InChI |
WDTDFAVUHNKCTD-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(F)F)(CO)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


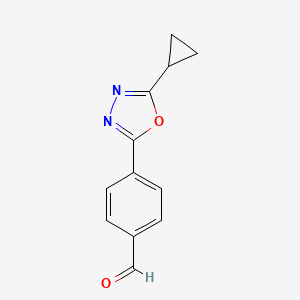

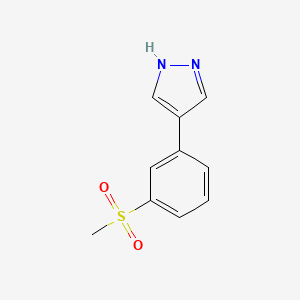

![N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide](/img/structure/B15316995.png)


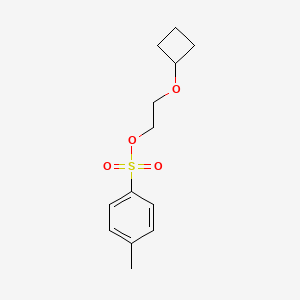
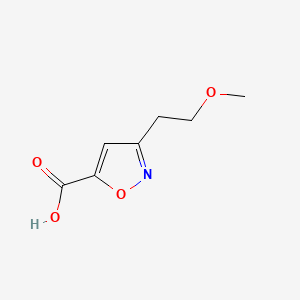
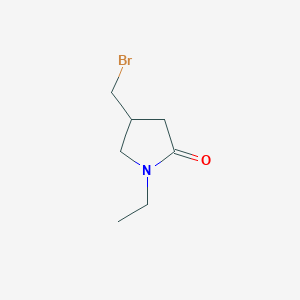

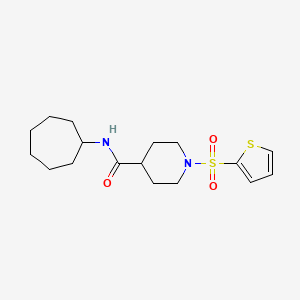
![2-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B15317058.png)
